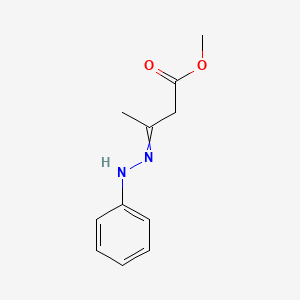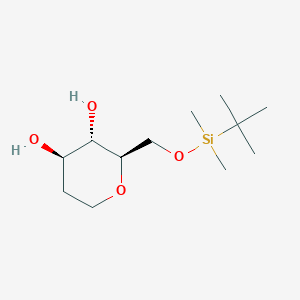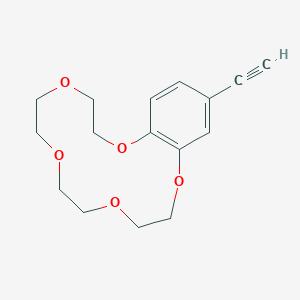![molecular formula C8H16O2 B11761310 2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)
2-[(1-Ethylpropoxy)methyl]oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-Ethylpropoxy)methyl]oxirane is an organic compound belonging to the class of oxiranes, also known as epoxides. These compounds are characterized by a three-membered ring structure consisting of an oxygen atom and two carbon atoms. The unique ring structure of oxiranes imparts significant reactivity, making them valuable intermediates in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Ethylpropoxy)methyl]oxirane typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via an electrophilic addition mechanism, where the peracid transfers an oxygen atom to the alkene, forming the oxirane ring.
Industrial Production Methods: On an industrial scale, the production of oxiranes, including this compound, often involves the catalytic oxidation of alkenes using molecular oxygen or air. Catalysts such as silver or titanium silicalite are commonly employed to facilitate the oxidation process, ensuring high yields and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2-[(1-Ethylpropoxy)methyl]oxirane undergoes various chemical reactions, including:
Ring-Opening Reactions: These reactions can proceed via nucleophilic attack, leading to the formation of diols or other functionalized products.
Substitution Reactions: The oxirane ring can be opened by nucleophiles, such as amines or alcohols, resulting in the substitution of the oxygen atom with the nucleophile.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in ring-opening reactions.
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide, are often employed to facilitate these reactions.
Major Products:
Diols: Formed by the reaction of oxiranes with water or alcohols.
Amino Alcohols: Produced by the reaction with amines.
Aplicaciones Científicas De Investigación
2-[(1-Ethylpropoxy)methyl]oxirane finds applications in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings due to its reactivity and ability to form cross-linked polymers.
Mecanismo De Acción
The mechanism of action of 2-[(1-Ethylpropoxy)methyl]oxirane primarily involves the ring-opening reactions facilitated by nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. Upon attack, the ring opens, leading to the formation of various functionalized products. The specific molecular targets and pathways depend on the nature of the nucleophile and the reaction conditions.
Comparación Con Compuestos Similares
Propylene Oxide: Another oxirane with a simpler structure, commonly used in the production of polyurethanes.
Ethylene Oxide: A widely used oxirane in the production of ethylene glycol and as a sterilizing agent.
Butylene Oxide: Similar in structure but with a longer carbon chain, used in the production of surfactants and lubricants.
Uniqueness: 2-[(1-Ethylpropoxy)methyl]oxirane is unique due to its specific substituents, which impart distinct reactivity and properties compared to other oxiranes. Its ethylpropoxy group can influence the steric and electronic environment, affecting the compound’s reactivity and the types of products formed in chemical reactions.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-(pentan-3-yloxymethyl)oxirane |
InChI |
InChI=1S/C8H16O2/c1-3-7(4-2)9-5-8-6-10-8/h7-8H,3-6H2,1-2H3 |
Clave InChI |
UCGPJHUSFDGTGW-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)OCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-hydroxyphenyl)-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11761228.png)


![4-(6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B11761272.png)
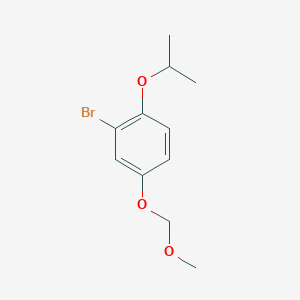
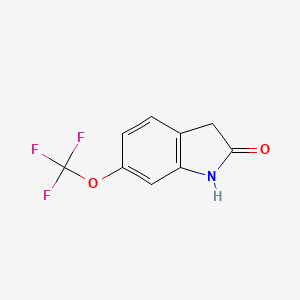
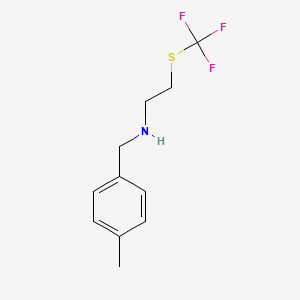

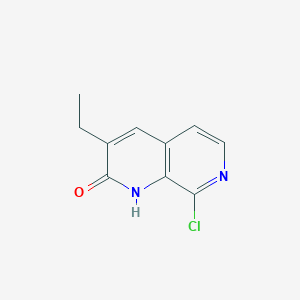
![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)
